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Compound of Interest

Compound Name: K145

Cat. No.: B15609897

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound K145, chemically identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-
propylidene]-thiazolidine-2,4-dione, is a potent and selective inhibitor of sphingosine kinase-2
(SphK2).[1][2] Sphingosine kinases are crucial enzymes in the sphingolipid metabolic pathway,
catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key
signaling molecule involved in a myriad of cellular processes including cell growth, proliferation,
survival, and migration.[1] Dysregulation of the SphK/S1P signaling axis has been implicated in
the pathogenesis of various diseases, most notably cancer. K145 has emerged as a valuable
pharmacological tool for studying the specific roles of SphK2 and as a promising lead
compound for the development of novel anticancer therapeutics.[1][2] This technical guide
provides a comprehensive overview of the discovery, synthesis, and biological characterization
of K145.

Data Presentation
Table 1: In Vitro Biological Activity of K145
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Experimental Protocols
Synthesis of K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyl-
phenyl)-propylidene]-thiazolidine-2,4-dione)

The synthesis of K145 is achieved through a multi-step process as outlined by Liu et al. (2013).
The key steps involve the preparation of the aldehyde intermediate, followed by a condensation
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reaction and subsequent deprotection.
Step 1: Synthesis of 3-(4-butoxyphenyl)propionaldehyde

This intermediate is prepared from 4-butoxybenzaldehyde by reaction with Meldrum's acid in
the presence of piperidine, followed by a reduction step.[1]

Step 2: Synthesis of the Thiazolidine-2,4-dione Intermediate
A protected amino-ethyl side chain is introduced onto the thiazolidine-2,4-dione core.
Step 3: Condensation and Deprotection

The 3-(4-butoxyphenyl)propionaldehyde is condensed with the modified thiazolidine-2,4-dione.
The final step involves the removal of the protecting group from the amino-ethyl side chain to
yield K145.[1]

Note: For a detailed, step-by-step protocol with specific reagent quantities, reaction times, and
purification methods, it is recommended to consult the supplementary information of the
primary literature by Liu et al. (2013), if available.

Sphingosine Kinase Inhibition Assay

The inhibitory activity of K145 against SphK1 and SphK2 can be determined using a
radioisotope-based assay.

Reaction Mixture: Prepare a reaction buffer containing recombinant human SphK1 or SphK2,
[y-32P]ATP, and sphingosine as the substrate.

« Inhibitor Addition: Add varying concentrations of K145 to the reaction mixture.

 Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

 Lipid Extraction: Terminate the reaction and extract the lipids using a
chloroform/methanol/HCI solution.

e TLC Analysis: Separate the radiolabeled sphingosine-1-phosphate from unreacted [y-
32P]ATP and sphingosine using thin-layer chromatography (TLC).
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» Quantification: Quantify the amount of radioactive S1P using a phosphorimager or
scintillation counting.

» IC50 Determination: Calculate the IC50 value by plotting the percentage of enzyme inhibition
against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay (U937 Cells)

The effect of K145 on the proliferation of U937 human leukemia cells can be assessed using a
standard cell viability assay (e.g., MTT or WST-1 assay).

o Cell Seeding: Seed U937 cells in a 96-well plate at a suitable density.

o Compound Treatment: Treat the cells with various concentrations of K145 for different time
periods (e.g., 24, 48, 72 hours).

 Viability Reagent Addition: Add the cell viability reagent (e.g., MTT) to each well and incubate
according to the manufacturer's instructions.

e Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a
microplate reader.

o Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-
treated control cells.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

Apoptosis induction by K145 in U937 cells can be quantified by flow cytometry using Annexin V
and propidium iodide (PI) staining.

e Cell Treatment: Treat U937 cells with K145 at a concentration known to inhibit growth.

» Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered
saline (PBS).

» Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
V and PI.
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 Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

o Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
cells are in late apoptosis or necrosis.

Western Blot Analysis of ERK and Akt Phosphorylation

The effect of K145 on the ERK and Akt signaling pathways can be evaluated by Western
blotting.

o Cell Lysis: Treat U937 cells with K145 for a specific duration, then lyse the cells in a suitable
lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the cell lysates using a protein
assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel
electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose
membrane.

e Immunoblotting: Block the membrane and then incubate it with primary antibodies specific
for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

e Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate
horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands
using an enhanced chemiluminescence (ECL) detection system.

e Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt
normalized to total ERK and total Akt, respectively.

Mandatory Visualization
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Caption: K145 inhibits SphK2, leading to reduced ERK and Akt activation and promoting
apoptosis.
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Caption: Synthetic workflow for the preparation of the K145 compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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